molecular formula C11H10N2O4 B13691180 Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate

Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate

Cat. No.: B13691180
M. Wt: 234.21 g/mol
InChI Key: IYQIPAXLGRLUHN-UHFFFAOYSA-N
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Description

Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H10N2O4. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
  • Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
  • Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate is unique due to the presence of the methoxy group on the pyridine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 5-(2-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-15-10-7(4-3-5-12-10)9-6-8(13-17-9)11(14)16-2/h3-6H,1-2H3

InChI Key

IYQIPAXLGRLUHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CC(=NO2)C(=O)OC

Origin of Product

United States

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